![molecular formula C16H33NO3 B12614028 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide CAS No. 920277-37-8](/img/structure/B12614028.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a long hydrocarbon chain with hydroxyl groups and an amide functional group, which contribute to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the stereospecific transformation of sugars, such as D-gulonic acid -lactone and D-glucono- -lactone, to obtain the desired stereoisomers . This method involves selective transformations, including epoxidation and chiral amino-alcohol formation, to achieve the target molecule with high optical purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism by which N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: can be compared with other similar compounds, such as:
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
These compounds share similar structural features, such as the presence of hydroxyl and amide groups, but differ in the length of their hydrocarbon chains and specific stereochemistry. The unique combination of functional groups and stereochemistry in This compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
920277-37-8 |
|---|---|
Fórmula molecular |
C16H33NO3 |
Peso molecular |
287.44 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H33NO3/c1-4-5-6-7-8-9-10-15(19)14(12-18)17-16(20)11-13(2)3/h13-15,18-19H,4-12H2,1-3H3,(H,17,20)/t14-,15+/m0/s1 |
Clave InChI |
NPJYCWOPUNAVJC-LSDHHAIUSA-N |
SMILES isomérico |
CCCCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
SMILES canónico |
CCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)

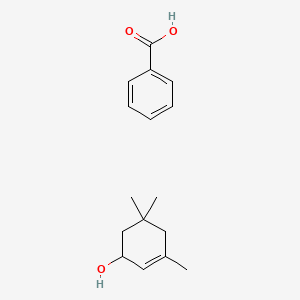
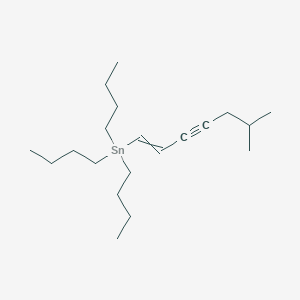
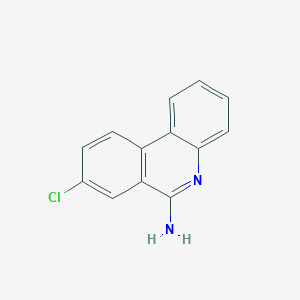
![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)

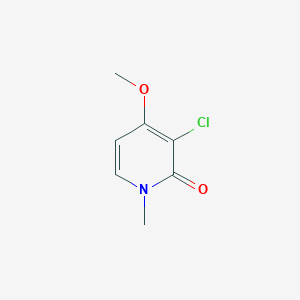
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
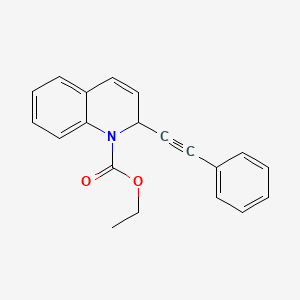

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
